molecular formula C19H18N4O4 B4984579 N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine

N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine

Cat. No. B4984579
M. Wt: 366.4 g/mol
InChI Key: KOPBOIDYKCQPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and infection. N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth, inflammation, and infection. It has also been shown to have antioxidant properties and can reduce oxidative stress in cells. N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to have low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine for lab experiments is its broad range of potential applications, which makes it a versatile compound for studying various diseases and biological processes. However, one limitation of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine is its relatively complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine research, including exploring its potential applications in drug delivery systems, investigating its effects on the immune system, and studying its potential for use in combination therapy with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine and its potential for clinical use.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine involves a multi-step process that includes the reaction of 2-methoxyaniline with 4-methylphenol in the presence of potassium carbonate and copper powder to form 2-(4-methylphenoxy)aniline. This intermediate is then reacted with 6-methyl-2-chloro-4-nitropyrimidine in the presence of sodium hydride to form N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine.

Scientific Research Applications

N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been extensively studied for its potential applications in the treatment of cancer, inflammation, and infectious diseases. In cancer research, N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In infectious disease research, N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitro-4-pyrimidinamine has been shown to have antibacterial and antiviral properties.

properties

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-12-8-10-14(11-9-12)27-19-20-13(2)17(23(24)25)18(22-19)21-15-6-4-5-7-16(15)26-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPBOIDYKCQPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-6-methyl-2-(4-methylphenoxy)-5-nitropyrimidin-4-amine

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